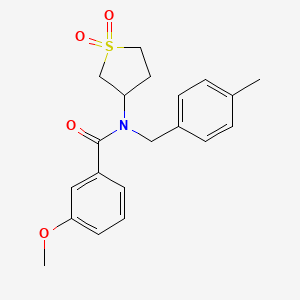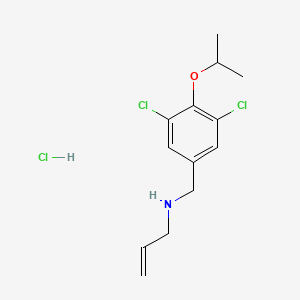![molecular formula C21H22ClNO2 B4388419 3-{2-[(4-biphenylylmethyl)amino]-1-hydroxyethyl}phenol hydrochloride](/img/structure/B4388419.png)
3-{2-[(4-biphenylylmethyl)amino]-1-hydroxyethyl}phenol hydrochloride
Descripción general
Descripción
3-{2-[(4-biphenylylmethyl)amino]-1-hydroxyethyl}phenol hydrochloride, also known as BMS-193885, is a chemical compound that is commonly used in scientific research. It is a potent and selective inhibitor of the dopamine transporter, which makes it a valuable tool for studying the role of dopamine in the brain.
Mecanismo De Acción
The mechanism of action of 3-{2-[(4-biphenylylmethyl)amino]-1-hydroxyethyl}phenol hydrochloride involves the inhibition of the dopamine transporter. The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft, which regulates the concentration of dopamine in the brain. By inhibiting the dopamine transporter, 3-{2-[(4-biphenylylmethyl)amino]-1-hydroxyethyl}phenol hydrochloride increases the concentration of dopamine in the synaptic cleft, which can lead to increased dopamine signaling and activation of dopamine receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-{2-[(4-biphenylylmethyl)amino]-1-hydroxyethyl}phenol hydrochloride are primarily related to the role of dopamine in the brain. Dopamine is a neurotransmitter that is involved in a wide range of physiological and behavioral processes, including movement, motivation, reward, and cognition. By inhibiting the dopamine transporter, 3-{2-[(4-biphenylylmethyl)amino]-1-hydroxyethyl}phenol hydrochloride can increase the concentration of dopamine in the brain, which can lead to increased dopamine signaling and activation of dopamine receptors. This can result in a wide range of biochemical and physiological effects, depending on the specific brain region and receptor subtype involved.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-{2-[(4-biphenylylmethyl)amino]-1-hydroxyethyl}phenol hydrochloride in lab experiments is its potency and selectivity as a dopamine transporter inhibitor. This allows researchers to study the effects of dopamine on various physiological and behavioral processes with a high degree of precision and specificity. However, there are also some limitations to using 3-{2-[(4-biphenylylmethyl)amino]-1-hydroxyethyl}phenol hydrochloride in lab experiments. For example, the effects of 3-{2-[(4-biphenylylmethyl)amino]-1-hydroxyethyl}phenol hydrochloride may be influenced by other neurotransmitters and neuromodulators in the brain, which can complicate the interpretation of results. Additionally, the effects of 3-{2-[(4-biphenylylmethyl)amino]-1-hydroxyethyl}phenol hydrochloride may vary depending on the specific brain region and receptor subtype involved, which can make it difficult to generalize findings across different experimental paradigms.
Direcciones Futuras
There are several future directions for research on 3-{2-[(4-biphenylylmethyl)amino]-1-hydroxyethyl}phenol hydrochloride. One area of interest is the role of dopamine in addiction and substance abuse. 3-{2-[(4-biphenylylmethyl)amino]-1-hydroxyethyl}phenol hydrochloride could be used to study the effects of dopamine on drug-seeking behavior and the development of addiction. Another area of interest is the role of dopamine in neuropsychiatric disorders, such as depression and schizophrenia. 3-{2-[(4-biphenylylmethyl)amino]-1-hydroxyethyl}phenol hydrochloride could be used to study the effects of dopamine on mood and cognition in these disorders. Finally, future research could focus on developing more potent and selective dopamine transporter inhibitors that could be used to study the role of dopamine in even greater detail.
Aplicaciones Científicas De Investigación
3-{2-[(4-biphenylylmethyl)amino]-1-hydroxyethyl}phenol hydrochloride is primarily used in scientific research to study the role of dopamine in the brain. It is a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, 3-{2-[(4-biphenylylmethyl)amino]-1-hydroxyethyl}phenol hydrochloride can increase the concentration of dopamine in the synaptic cleft, which allows researchers to study the effects of dopamine on various physiological and behavioral processes.
Propiedades
IUPAC Name |
3-[1-hydroxy-2-[(4-phenylphenyl)methylamino]ethyl]phenol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2.ClH/c23-20-8-4-7-19(13-20)21(24)15-22-14-16-9-11-18(12-10-16)17-5-2-1-3-6-17;/h1-13,21-24H,14-15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRLRWASDRRWHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNCC(C3=CC(=CC=C3)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-{[amino(oxo)acetyl]amino}benzoate](/img/structure/B4388350.png)
![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide](/img/structure/B4388357.png)

![N-cyclohexyl-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B4388368.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4388371.png)
![N-ethyl-4-fluoro-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4388375.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]methanesulfonamide](/img/structure/B4388389.png)


![4-ethoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4388404.png)
![N-{2-[(tert-butylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4388415.png)

